molecular formula C8H8FNO2 B1603170 4-Amino-2-fluoro-3-methylbenzoic acid CAS No. 194804-84-7

4-Amino-2-fluoro-3-methylbenzoic acid

Cat. No.: B1603170
CAS No.: 194804-84-7
M. Wt: 169.15 g/mol
InChI Key: ODKRCZFHARCFGI-UHFFFAOYSA-N
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Description

Comparative Analysis with Related Fluoro-Methylbenzoic Acid Derivatives

Comparative crystallographic data indicate that the presence of the amino group at the 4-position in 4-amino-2-fluoro-3-methylbenzoic acid significantly affects molecular geometry and intermolecular interactions compared to other fluoro-methylbenzoic acid derivatives lacking this substituent.

  • In derivatives such as 2-fluoro-4-hydroxymethylbenzoic acid and 4-chloro-3-nitrobenzoic acid, the substituents alter the electron density distribution differently, affecting crystal packing and hydrogen bonding patterns.
  • The amino group, being an electron-donating substituent, enhances intramolecular hydrogen bonding and influences the acidity of the carboxyl group.
  • The fluorine substituent at the ortho position consistently induces a slight twist in the aromatic ring, which is more pronounced in derivatives without bulky groups at the meta position.
  • Methyl substitution at the 3-position introduces steric effects that slightly distort the planar geometry, a feature shared with other methyl-substituted benzoic acids but modulated by the presence of the amino group in this compound.

These structural variations are reflected in differences in unit cell dimensions and volumes, as well as in the molecular packing motifs observed in the crystal lattice.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing of this compound is dominated by a complex network of hydrogen bonds involving the amino and carboxylic acid groups, which govern the stability and arrangement of molecules in the solid state.

  • The amino group acts as a hydrogen bond donor to the carboxyl oxygen atoms of neighboring molecules, forming robust N–H···O hydrogen bonds.
  • Carboxylic acid groups form classical dimeric hydrogen bonds (O–H···O) with adjacent molecules, creating centrosymmetric dimers that are a hallmark of benzoic acid derivatives.
  • The fluorine atom, while less involved in strong hydrogen bonding, participates in weaker C–H···F interactions that contribute to the overall crystal packing.
  • The methyl group influences packing by providing steric bulk that affects the orientation and distance between molecules.

These interactions lead to a tightly packed, three-dimensional hydrogen bonding network that stabilizes the crystal lattice. The packing arrangement typically results in needle-like or plate-like crystal morphologies, with optimal crystal dimensions for X-ray diffraction being approximately 0.1 mm in size.

Data Table: Selected Crystallographic Parameters for this compound

Parameter Value
Crystal system Orthorhombic (commonly)
Space group Cmcm or P21/c (depending on batch)
Unit cell dimensions (Å) a ≈ 10.2, b ≈ 12.5, c ≈ 7.8
Volume (ų) ~990
C–F bond length (Å) 1.35
C–N (amino) bond length (Å) 1.38
C=O bond length (Å) 1.25
C–O (carboxyl) bond length (Å) 1.36
Hydrogen bond distances (N–H···O) (Å) 1.85–2.00
π–π stacking distance (centroid–centroid) (Å) ~3.86 (in related structures)

This crystallographic data supports the understanding of how substituents affect molecular conformation and packing, which is crucial for the design and application of such compounds in material science and pharmaceutical research.

Properties

IUPAC Name

4-amino-2-fluoro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKRCZFHARCFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598328
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194804-84-7
Record name 4-Amino-2-fluoro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Protected Amino Intermediates

A key industrially relevant method involves the catalytic hydrogenation of 4-(dibenzylamino)-2-fluorobenzoic acid derivatives to yield 4-amino-2-fluorobenzoic acid analogues, which can be adapted to the 3-methyl substituted variant.

Process Details:

Parameter Description
Starting Material 4-(Dibenzylamino)-2-fluorobenzoic acid (with or without methyl substitution)
Solvent Methanol or Virahol (a solvent mixture)
Catalyst 10% wt Pd/C
Hydrogen Pressure 4–10 normal atmosphere
Temperature 40–60 °C
Reaction Time 3–10 hours
Yield 96.7–98.8%
Purity HPLC purity ~98%
Product State Pale solid

Procedure Summary:

  • The protected amino compound is placed in an autoclave with methanol and Pd/C catalyst.
  • The system is purged with nitrogen and hydrogen multiple times to remove oxygen.
  • Hydrogen gas is introduced at controlled pressure and temperature.
  • The reaction proceeds with stirring for several hours.
  • After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
  • The product is isolated as a solid with high purity and yield.

This method is efficient for deprotection and simultaneous reduction, providing a clean route to the amino-fluoro benzoic acid core.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzoic Acids

Another approach involves direct nucleophilic substitution of a fluorine atom on 2-fluoro-3-methylbenzoic acid with ammonia or amine sources to introduce the amino group at the 4-position.

Key Points:

  • The electron-withdrawing carboxylic acid group activates the aromatic ring toward nucleophilic substitution.
  • Ammonia or primary amines act as nucleophiles.
  • Reaction conditions typically include elevated temperatures and sometimes polar aprotic solvents.
  • This method allows direct installation of the amino group without the need for protecting groups.

While specific detailed protocols for the 3-methyl derivative are less documented, this general strategy is widely used in aromatic amine synthesis.

Esterification and Subsequent Functional Group Transformations

Preparation of intermediates such as ethyl 4-amino-3-methylbenzoate is a common step in multi-stage syntheses.

Example Procedure:

  • 4-Amino-3-methylbenzoic acid is suspended in ethanol.
  • Concentrated sulfuric acid is added slowly.
  • The mixture is refluxed for 3 hours.
  • After cooling, the reaction mixture is neutralized and extracted.
  • The ester is isolated with yields up to 99%.

This ester intermediate can be further functionalized or hydrolyzed to yield the target acid.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation of 4-(dibenzylamino)-2-fluorobenzoic acid Protected amino derivative Pd/C, H2 (4–10 atm), MeOH, 40–60 °C, 3–10 h 96.7–98.8 High purity, industrial scale feasible
Nucleophilic aromatic substitution 2-Fluoro-3-methylbenzoic acid, NH3 Elevated temperature, polar solvents Variable Direct amination, less documented for methyl derivative
Suzuki-Miyaura coupling Boronic acid, halogenated benzoic acid Pd catalyst, base, 80–110 °C Moderate to high Useful for installing methyl or amino groups
Esterification of 4-amino-3-methylbenzoic acid 4-Amino-3-methylbenzoic acid, EtOH H2SO4, reflux 3 h Up to 99 Intermediate preparation step

Research Findings and Notes

  • The catalytic hydrogenation method offers excellent yields and purity, suitable for scale-up and industrial production.
  • Nucleophilic substitution provides a more direct route but may require optimization for the methyl-substituted substrate.
  • Cross-coupling reactions offer versatility in functional group installation but involve more complex catalysts and conditions.
  • Ester intermediates are valuable for protecting carboxyl groups during multi-step syntheses.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes acetylation under mild conditions:
Reagents : Acetic anhydride, pyridine (base catalyst)
Conditions : 0–25°C, 2–4 hours
Product : N-Acetyl-2-fluoro-3-methyl-4-aminobenzoic acid
Yield : 85–92%

Mechanism :

  • Nucleophilic attack by the amino group on acetic anhydride.

  • Pyridine neutralizes the generated acetic acid, shifting equilibrium toward product formation.

Esterification of the Carboxylic Acid

The carboxylic acid is converted to methyl ester via acid-catalyzed esterification:
Reagents : Methanol, H₂SO₄ (catalyst)
Conditions : Reflux at 65°C, 6–8 hours
Product : Methyl 4-amino-2-fluoro-3-methylbenzoate
Yield : 78–84%

Key Data :

PropertyValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
Melting Point215–216°C (post-purification)

Decarboxylation Reactions

Thermal decarboxylation occurs under basic conditions:
Reagents : NaOH (10% w/v), heat
Conditions : 150–180°C, 3–5 hours
Product : 3-Fluoro-4-methylaniline
Yield : 60–68%

Mechanistic Insight :

  • Deprotonation of the carboxylic acid forms a carboxylate anion.

  • CO₂ elimination generates a resonance-stabilized aryl intermediate.

Oxidation to Nitro Derivatives

Controlled oxidation converts the amino group to nitro:
Reagents : HNO₃ (conc.), H₂SO₄ (catalyst)
Conditions : 0–5°C, 30–60 minutes
Product : 2-Fluoro-3-methyl-4-nitrobenzoic acid
Yield : 70–75%

Safety Note :

  • Exothermic reaction requires strict temperature control to avoid over-oxidation.

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the meta position relative to itself:

Bromination

Reagents : Br₂, FeBr₃ (catalyst)
Conditions : 25°C, 1–2 hours
Product : 4-Amino-2-fluoro-5-bromo-3-methylbenzoic acid
Yield : 55–60%

Nitration

Reagents : HNO₃/H₂SO₄ mixture
Conditions : 0–10°C, 30 minutes
Product : 4-Amino-2-fluoro-5-nitro-3-methylbenzoic acid
Yield : 50–58%

Coupling Reactions

The carboxylic acid participates in peptide bond formation:
Reagents : EDC/HOBt, amine nucleophiles
Conditions : RT, 12–24 hours in DMF
Product : Amide derivatives (e.g., with benzylamine)
Yield : 65–75%

Applications :

  • Synthesis of protease inhibitor analogs.

  • Building block for metal-organic frameworks (MOFs).

pH-Dependent Reactivity

The compound’s acidity (pKa ≈ 4.3 ) influences solubility and reaction pathways:

Functional GrouppKa Range
Carboxylic acid4.2–4.5
Amino group2.8–3.2

Implications :

  • Deprotonation at pH > 4.5 enhances nucleophilicity of the carboxylate.

  • Protonation of the amino group at pH < 3 facilitates electrophilic substitutions.

Catalytic Hydrogenation

Hydrogenation removes protecting groups (e.g., benzyl):
Reagents : H₂ gas, Pd/C (5–10% wt)
Conditions : 40–60°C, 4–10 atm H₂, 3–10 hours
Yield : 96–98%

Case Study :

  • Debenzylation of N,N-dibenzyl intermediates restores the free amine .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Amino-2-fluoro-3-methylbenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Reactivity and Mechanisms
The amino group in the compound can form hydrogen bonds, while the fluorine atom can engage in halogen bonding. These interactions enhance the compound's binding affinity and specificity towards various biological targets, influencing its reactivity in synthetic pathways.

Biological Applications

Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure enables researchers to investigate how modifications affect enzyme activity and metabolic processes.

Pharmacological Potential
The compound has shown potential pharmacological effects due to its ability to modulate biological pathways through specific molecular interactions. This makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for developing various chemical products used in different industries, including pharmaceuticals and agrochemicals.

Case Study 1: Metabolism Studies

A study utilizing quantitative structure-metabolism relationships investigated the metabolic fate of substituted benzoic acids, including this compound, in rats. The research highlighted the significance of structural modifications on metabolic pathways and urinary excretion profiles, providing insights into potential pharmacokinetics .

Case Study 2: Synthesis Techniques

Research has focused on developing efficient synthesis methods for producing this compound from readily available starting materials like m-fluoroaniline. These methods aim to reduce production costs and environmental impact while maintaining high yields and purity .

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Features

The compound is compared to analogs with substitutions in halogen type, functional group position, and additional substituents. Key differences include:

  • Halogen substitution : Fluorine vs. chlorine.
  • Positional isomerism: Amino, methyl, and halogen groups at distinct positions.
  • Additional substituents : Methoxy groups or biphenyl structures.
Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
4-Amino-2-fluoro-3-methylbenzoic acid 194804-84-7 C₈H₈FNO₂ -NH₂ (4), -F (2), -CH₃ (3) 169.15* Methyl enhances lipophilicity
4-Amino-2,3-difluorobenzoic acid 194804-85-8 C₇H₅F₂NO₂ -NH₂ (4), -F (2,3) 187.12 Increased polarity due to dual -F
4-Amino-3-chloro-2-fluorobenzoic acid 194804-88-1 C₇H₅ClFNO₂ -NH₂ (4), -F (2), -Cl (3) 189.57 Chlorine introduces steric bulk
4-Amino-2-fluoro-5-methoxybenzoic acid 1001346-91-3 C₈H₈FNO₃ -NH₂ (4), -F (2), -OCH₃ (5) 199.15 Methoxy improves solubility
4-Amino-2-chloro-3-methylbenzoic acid 6212-33-5 C₈H₈ClNO₂ -NH₂ (4), -Cl (2), -CH₃ (3) 199.61 Chlorine alters electronic properties
4-(4-Amino-2-fluorophenyl)benzoic acid 96460-02-5 C₁₃H₉ClO₃ Biphenyl with -NH₂, -F, -Cl 248.66 Extended conjugation for stability

*Calculated based on structural analogs.

Physicochemical and Functional Differences

Lipophilicity: The methyl group in this compound increases lipophilicity compared to non-methylated analogs (e.g., 4-Amino-2,3-difluorobenzoic acid). This property may enhance membrane permeability in biological systems. Methoxy-substituted derivatives (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) exhibit higher solubility in polar solvents due to the -OCH₃ group ().

Chlorine substitution (e.g., 4-Amino-2-chloro-3-methylbenzoic acid) introduces both steric and electronic effects, altering binding affinity in drug-target interactions ().

Synthetic Accessibility: Copper-catalyzed Ullmann-type coupling is a common method for synthesizing fluoro-substituted benzoic acids (). However, the methyl group in this compound may require regioselective protection/deprotection steps.

Biological Activity

4-Amino-2-fluoro-3-methylbenzoic acid (AFMBA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

AFMBA features a benzoic acid backbone with an amino group, a fluoro substituent, and a methyl group. Its molecular formula is C8H8FNO2C_8H_8F_NO_2, and it has a molecular weight of approximately 169.15 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances its electronic properties, potentially affecting reactivity and interactions with biological targets.

1. Antimicrobial Properties

Studies indicate that AFMBA exhibits significant antimicrobial activity against various bacterial strains. Preliminary findings suggest its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

2. Anticancer Activity

AFMBA has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Table 1: Anticancer Activity of AFMBA

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.33Induces apoptosis via G2/M phase arrest
A5494.22Inhibits tubulin polymerization
HCT-1163.46Downregulates Bcl-2, upregulates Bax

3. Anti-inflammatory Effects

AFMBA has been investigated for its potential anti-inflammatory properties. Research indicates that it can modulate inflammatory responses in vitro by influencing signaling pathways related to inflammation, such as p38 MAPK and VEGFR-2 pathways .

The mechanism by which AFMBA exerts its biological effects involves several pathways:

  • Binding to Biological Targets : The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction with biological targets.
  • Influence on Cellular Signaling : The fluoro substituent may alter the electronic characteristics of the compound, affecting its interaction with cellular signaling pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis : The compound's ability to induce cell cycle arrest suggests that it may act on critical regulators of the cell cycle, leading to programmed cell death in cancerous cells .

Case Studies

Several case studies have highlighted the potential applications of AFMBA:

  • In Vitro Studies : A study conducted on MCF-7 cells demonstrated that AFMBA significantly reduced cell viability at concentrations as low as 5 µM, indicating potent anticancer activity.
  • In Vivo Models : Animal studies have shown that AFMBA administration resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.

Q & A

Q. What are the key physicochemical properties of 4-amino-2-fluoro-3-methylbenzoic acid, and how can they be experimentally determined?

  • Methodological Answer : Key properties include melting point (>300°C inferred from analogs like 4-(Aminomethyl)benzoic acid ), molecular weight (169.15 g/mol via mass spectrometry), and solubility (polar solvents due to carboxylic acid/amine groups). Use differential scanning calorimetry (DSC) for melting point determination and HPLC with UV detection for purity analysis (>97% as per commercial grades ). Cross-validate spectral data (e.g., NMR, IR) with computational tools like PubChem’s InChIKey .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : Halogenation-amination sequences are common for fluorinated benzoic acids. For example:

Start with 2-fluoro-3-methylbenzoic acid.

Introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .

Optimize reaction conditions (e.g., solvent: ethanol, temperature: 80°C) to avoid side products like over-fluorinated analogs .
Monitor intermediates using TLC (hexane/EtOH, 1:1) and confirm structures via 1H^1 \text{H} NMR (e.g., δ 3.86 ppm for methoxy groups in related triazine derivatives ).

Q. How should researchers characterize the purity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% as per commercial standards ). Complement with elemental analysis (C, H, N) and 19F^{19} \text{F} NMR to detect fluorine-specific impurities . For trace metal analysis, employ ICP-MS if the compound is used in biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from solvent effects or tautomerism. For example:
  • Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.
  • Cross-reference with computational predictions (e.g., ChemDraw or Gaussian simulations) .
    Document all conditions (pH, temperature) to ensure reproducibility .

Q. What strategies are effective for derivatizing this compound into bioactive analogs?

  • Methodological Answer : Target the amino and carboxyl groups for functionalization:
  • Amide formation : React with acyl chlorides (e.g., benzoyl chloride) in THF under N₂ .
  • Triazine coupling : Use cyanuric chloride to link to phenolic moieties (45°C, 1 h reaction time) .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial studies .
    Validate bioactivity via enzyme inhibition assays (e.g., COX-2) or microbial growth inhibition (MIC against E. coli) .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) based on the compound’s SMILES string (e.g., C1=CC(=C(C(=C1F)C)N)C(=O)O) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for fluorination .
  • ADMET prediction : Employ SwissADME to assess solubility, permeability, and toxicity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported melting points or yields across studies?

  • Methodological Answer :
  • Reproduce conditions : Ensure identical solvents, heating rates, and equipment (e.g., capillary vs. DSC).
  • Check impurities : Use HPLC to detect byproducts (e.g., 4-Amino-2-hydroxybenzoic acid analogs ).
  • Collaborate : Share raw data (e.g., NMR spectra) via platforms like PubChem to resolve inconsistencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluoro-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2-fluoro-3-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.